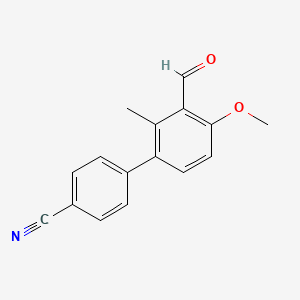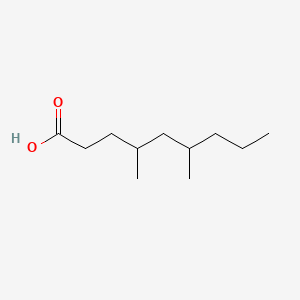![molecular formula C42H87NO4 B14181171 2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol CAS No. 919097-09-9](/img/structure/B14181171.png)
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol is a complex organic compound with the molecular formula C42H85NO5 It is known for its unique structure, which includes a long-chain fatty acid amide linked to a triol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol typically involves the reaction of a long-chain fatty acid with an amino alcohol. One common method includes the condensation of tetracosanoic acid with 1,3,4-octadecanetriol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of tetracosanoic acid derivatives.
Reduction: Formation of long-chain amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3,4-octadecanetriol: Similar structure but lacks the long-chain fatty acid moiety.
Phytosphingosine: Contains a similar triol structure but with different fatty acid chains.
Uniqueness
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol is unique due to its specific combination of a long-chain fatty acid and a triol. This structure imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
919097-09-9 |
|---|---|
Fórmula molecular |
C42H87NO4 |
Peso molecular |
670.1 g/mol |
Nombre IUPAC |
2-(2-hydroxytetracosylamino)octadecane-1,3,4-triol |
InChI |
InChI=1S/C42H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-39(45)37-43-40(38-44)42(47)41(46)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h39-47H,3-38H2,1-2H3 |
Clave InChI |
YUZVVRGZSPXZQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(CNC(CO)C(C(CCCCCCCCCCCCCC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole](/img/structure/B14181098.png)
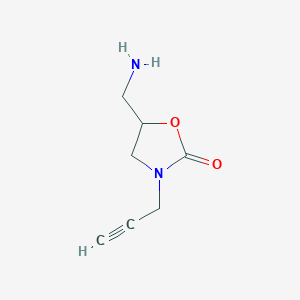
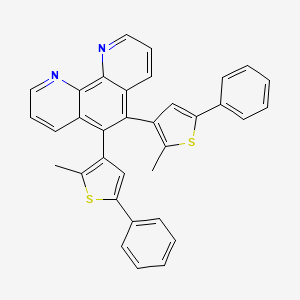

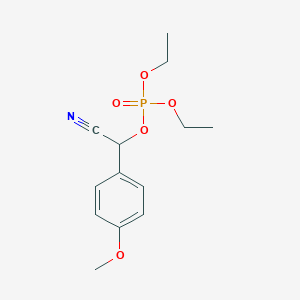
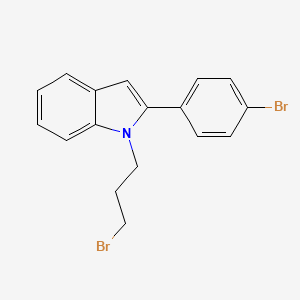
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
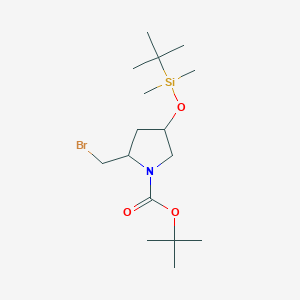
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
